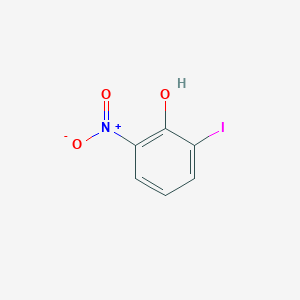

2-Iodo-6-nitrophenol

Descripción general

Descripción

2-Iodo-6-nitrophenol is a halogenated and nitrated phenol . It has a molecular formula of C6H4INO3 and an average mass of 265.005 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with iodine and nitro groups attached. The InChI key for this compound is UGDVZTHIEZAYRU-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a boiling point of 109-111°C .Aplicaciones Científicas De Investigación

Supramolecular Structures and Interactions :

- 2,6-Diiodo-4-nitrophenol forms three-dimensional frameworks through hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions, revealing the compound's potential in forming complex molecular structures (Garden et al., 2002).

Molecular Modelling and Immunology Applications :

- Studies have shown that the iodine substitution in iodonitrophenol enhances its binding to antibodies due to changes in charge distribution, highlighting its significance in analytical chemistry and immunology (Parry et al., 1997).

Catalysis and Chemical Reactions :

- 2-(3-Halopropyl)-4-nitrophenols demonstrate different reactions based on the halogen involved. Specifically, iodo compounds show moderate rate acceleration in cyclisation reactions, which is important for understanding molecular catalysis (Schmidtchen, 1986).

Plant Growth and Agricultural Research :

- Derivatives like 2-chloro-, 2-bromo-, and 2-iodo-6-nitrophenols have been found to promote cell elongation in plants, indicating their potential use in agricultural research and plant growth regulation (Wain & Harper, 1967).

Environmental Studies and Toxicity :

- The toxicity and degradability of nitrophenols, including 2-Iodo-6-nitrophenol, have been studied in anaerobic systems, providing insights into their environmental impact and potential hazards (Uberoi & Bhattacharya, 1997).

Anthelmintic Activity :

- Blood serum can affect the anthelmintic activity of 2-iodo-4-cyano-6-nitrophenol, indicating its potential use in veterinary medicine (Beretta & Locatelli, 1969).

Safety and Hazards

Mecanismo De Acción

Target of Action

Nitrophenols, a class of compounds to which 2-iodo-6-nitrophenol belongs, are known to interact with various biological targets, including enzymes and cellular structures .

Mode of Action

Nitrophenols generally act through a nucleophilic aromatic substitution reaction . The nitro group attached to the benzene ring makes these compounds recalcitrant, leading to their persistence in the environment .

Pharmacokinetics

Its physical properties, such as a boiling point of 109-111°c and a molecular weight of 26501, may influence its bioavailability .

Result of Action

Nitrophenols are known to be hazardous to humans and other living organisms, being mutagenic, carcinogenic, and toxic .

Análisis Bioquímico

Biochemical Properties

2-Iodo-6-nitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as phenol sulfotransferase, which catalyzes the sulfate conjugation of phenolic compounds. The interaction between this compound and phenol sulfotransferase involves the binding of the compound to the active site of the enzyme, leading to the formation of a sulfated product. This interaction is crucial for understanding the metabolic pathways involving phenolic compounds and their derivatives .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it has been found to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels. These findings highlight the importance of dosage considerations in the application of this compound in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of phenolic compounds. The compound interacts with enzymes such as phenol sulfotransferase, which catalyzes the sulfate conjugation of phenolic substrates. This interaction is crucial for the detoxification and elimination of phenolic compounds from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound is influenced by factors such as tissue-specific expression of transporters and the compound’s affinity for binding proteins. These factors play a crucial role in determining the bioavailability and efficacy of this compound in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in the metabolism of phenolic compounds. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

2-iodo-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDVZTHIEZAYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544393 | |

| Record name | 2-Iodo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13073-26-2 | |

| Record name | 2-iodo-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13073-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main research focus regarding compounds like 2-iodo-6-nitrophenol, nitroxynil, and disophenol?

A1: The primary research focus on these halogenated nitrophenols revolves around their potential as fasciolicides. This means scientists are exploring their effectiveness in treating infections caused by parasitic flatworms of the genus Fasciola, commonly known as liver flukes. [, ]

Q2: How effective were the synthesized amides of nitroxynil and disophenol against Fasciola hepatica?

A2: Unfortunately, the amides derived from both nitroxynil and disophenol proved ineffective against Fasciola hepatica infections. []

Q3: What structural modifications were explored for nitroxynil to understand its activity against Fasciola hepatica?

A3: Researchers systematically modified the functional groups of nitroxynil (4-cyano-2-iodo-6-nitrophenol), including the cyano, iodo, and nitro groups, to investigate the impact of these changes on its activity against the liver fluke. []

Q4: Were there any successful fasciolicides identified in these studies?

A4: Yes, while the amide derivatives were unsuccessful, the research highlights nitroxynil (4-cyano-2-iodo-6-nitrophenol) itself as an effective compound against Fasciola hepatica in rabbits, sheep, and calves. [] This discovery led to further investigations into its use as a fasciolicide. [, , , , , ]

Q5: Beyond its fasciolicidal activity, has nitroxynil been investigated for other applications?

A5: Interestingly, while primarily known for its anti-parasitic properties, a study explored the potential of nitroxynil in combination with hexachlorophane against Fasciola hepatica. [] This suggests an interest in understanding potential synergistic effects with other compounds.

Q6: Are there established analytical methods for detecting these compounds?

A6: Yes, specific methods have been developed for the determination of nitroxynil residues in various matrices. For instance, researchers have established techniques for quantifying nitroxynil in sheep and calf tissues, as well as in milk and dairy products. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

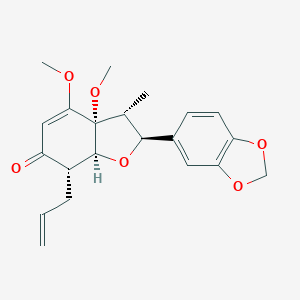

![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)

![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)

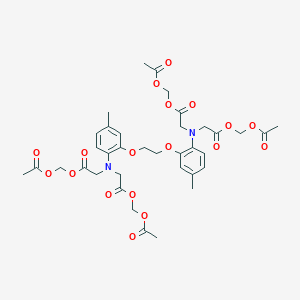

![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)